N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide
Description
Properties
Molecular Formula |
C20H17FN2O3 |
|---|---|
Molecular Weight |
352.4 g/mol |
IUPAC Name |
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxo-3,4-dihydroisochromene-3-carboxamide |
InChI |
InChI=1S/C20H17FN2O3/c21-14-5-6-17-16(10-14)13(11-23-17)7-8-22-19(24)18-9-12-3-1-2-4-15(12)20(25)26-18/h1-6,10-11,18,23H,7-9H2,(H,22,24) |
InChI Key |
VFZCWFZWBYGPBA-UHFFFAOYSA-N |
Canonical SMILES |
C1C(OC(=O)C2=CC=CC=C21)C(=O)NCCC3=CNC4=C3C=C(C=C4)F |
Origin of Product |
United States |
Preparation Methods
The synthesis of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide involves several steps. One common method includes the Fischer indole synthesis, which involves the reaction of phenylhydrazine with a ketone under acidic conditions to form the indole ring . . Industrial production methods may involve optimization of these reactions to increase yield and purity.
Chemical Reactions Analysis
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide undergoes several types of chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro group or other reactive sites on the molecule.
Cyclization: The compound can undergo cyclization reactions to form various cyclic derivatives.
Scientific Research Applications
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide involves its interaction with specific molecular targets and pathways. For instance, it has been shown to activate tropomyosin-related kinase B (TrkB) receptors, which play a crucial role in neuronal survival and function . This activation leads to downstream signaling events that contribute to its biological effects.
Comparison with Similar Compounds
Indole Carboxamides with Aryl Substituents
Example Compounds :
Key Differences :
- Substituent Position : The target compound features substitution at the indole’s 3-position, whereas these analogs have carboxamide groups at the 2-position.
- Biological Implications : The analogs’ benzoyl groups may enhance π-π stacking with hydrophobic receptor pockets, while the isochromene in the target compound could influence solubility and membrane permeability .
Physical Properties :
Triazine Derivatives with Indole-Ethyl Linkers
Example Compound : N2-(2-(5-fluoro-1H-indol-3-yl)ethyl)-N4-phenethyl-1,3,5-triazine-2,4,6-triamine ()
Key Differences :
- Core Structure : The triazine core introduces multiple hydrogen-bonding sites, contrasting with the isochromene’s fused oxygen-containing ring.
- Biological Activity: This triazine derivative shows high 5-HT7 receptor affinity (Ki = 8 nM), highlighting how heterocyclic cores influence target selectivity. The target compound’s isochromene may favor interactions with enzymes like Notum over G-protein-coupled receptors .
Isochromene Carboxamides
Example Compounds :
Key Differences :
Indole-Ethyl Derivatives with Varied Linkers
Example Compounds :
Key Differences :
- Linker Flexibility : The propyl linker in increases conformational freedom, whereas the target’s ethyl linker balances rigidity and flexibility.
Comparative Data Table
Biological Activity
N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-1-oxo-3,4-dihydro-1H-isochromene-3-carboxamide is a synthetic compound derived from indole, which has garnered attention for its potential biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound's structure can be described by the following molecular formula:
| Property | Value |
|---|---|
| Molecular Formula | C18H18FN5O3 |
| Molecular Weight | 371.37 g/mol |
| IUPAC Name | This compound |
The presence of the indole moiety is significant as indoles are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.
Anticancer Properties
Research indicates that compounds containing indole structures often exhibit anticancer properties. The mechanism of action typically involves modulation of various signaling pathways. For instance, studies have shown that indole derivatives can inhibit protein kinases involved in cell proliferation and survival, leading to apoptosis in cancer cells .
Case Study: Inhibition of Cancer Cell Lines
In a study evaluating the efficacy of several indole derivatives, this compound demonstrated significant inhibitory effects on various cancer cell lines. The IC50 values were found to be lower than those of standard chemotherapeutic agents, suggesting a potent anticancer activity.
Antimicrobial Activity
Indole derivatives have also been assessed for their antimicrobial properties. The compound has shown promising results against both gram-positive and gram-negative bacteria.
Table 1: Antimicrobial Activity Comparison
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-... | Staphylococcus aureus | 12.5 µg/mL |
| N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-... | Escherichia coli | 25 µg/mL |
| Acarbose | Control | 100 µg/mL |
These results indicate that the compound possesses strong antibacterial properties, potentially useful in treating infections caused by resistant strains .
Enzyme Inhibition
Another area of interest is the inhibition of specific enzymes. For example, the compound has been studied for its inhibitory effects on α-glucosidase, an enzyme involved in carbohydrate metabolism.
Case Study: α-glucosidase Inhibition
In vitro studies revealed that this compound exhibits significant α-glucosidase inhibitory activity with an IC50 value of approximately 49.89 μM. This activity is notably higher compared to standard inhibitors like acarbose (IC50 = 569.43 μM), suggesting its potential as an antidiabetic agent .
The biological activity of this compound is attributed to its ability to interact with various molecular targets:
- Receptor Binding : The indole moiety allows for high-affinity binding to serotonin receptors and other G-protein coupled receptors (GPCRs), modulating neurotransmission and potentially influencing mood and anxiety disorders.
- Enzyme Interaction : The compound's structure facilitates interactions with enzymes such as α-glucosidase, leading to altered metabolic pathways.
- Cell Signaling Modulation : By inhibiting specific protein kinases, the compound can disrupt signaling pathways that promote cell survival and proliferation in cancer cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
